H-D-Ala-pna hcl

Description

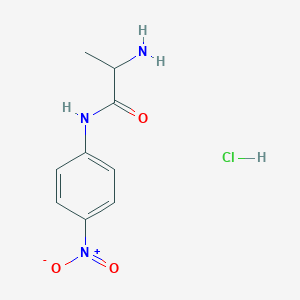

H-D-Ala-pNA·HCl (CAS 201731-77-3) is a peptide derivative featuring a D-alanine residue conjugated to a p-nitroaniline (pNA) group via an amide bond. Its molecular formula is C₉H₁₂N₃ClO₃, with a molecular weight of 245.67 g/mol . The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays. This compound is widely used as a chromogenic substrate in enzymatic studies, particularly for detecting protease activity, where cleavage of the amide bond releases p-nitroaniline, producing a measurable colorimetric signal at 405 nm .

Key structural features include:

- D-configuration of the alanine residue, which confers resistance to L-specific proteases.

- pNA group for spectrophotometric detection.

- Hydrogen bond donors/acceptors: 3 and 4, respectively, influencing solubility and interaction with enzymes .

Properties

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLSXNWLNHQR-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-pna hcl typically involves the reaction of D-alanine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-pna hcl undergoes various chemical reactions, including:

Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at physiological pH and temperature.

Major Products Formed

Scientific Research Applications

H-D-Ala-pna hcl is widely used in scientific research for various applications, including:

Enzymatic Assays: It serves as a substrate for the detection and quantification of protease activity in biological samples.

Drug Development: The compound is used in screening assays to identify potential protease inhibitors for therapeutic applications.

Biochemical Studies: It is employed in studies investigating the mechanisms of protease action and substrate specificity.

Mechanism of Action

The mechanism of action of H-D-Ala-pna hcl involves its hydrolysis by proteases. The enzyme cleaves the amide bond in the compound, releasing 4-nitroaniline, which can be measured spectrophotometrically. This reaction provides a quantitative measure of protease activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with H-D-Ala-pNA·HCl:

Key Comparative Insights

Functional Groups :

- H-D-Ala-pNA·HCl and H-Ala-Ala-Pro-pNA·HCl both contain the pNA reporter group but differ in peptide chain length and residue composition. The latter’s proline residue restricts conformational flexibility, making it selective for proline-cleaving enzymes .

- H-D-Ala-D-Ala-OMe·HCl lacks the pNA group, limiting its utility in colorimetric assays but serving as a precursor in solid-phase peptide synthesis .

Solubility and Stability :

- Enzymatic Specificity: The D-configuration in H-D-Ala-pNA·HCl avoids cleavage by L-specific proteases, whereas H-Ala-Ala-Pro-Leu-pNA·HCl is tailored for enzymes targeting leucine residues (e.g., leucine aminopeptidases) .

Purity Standards :

- H-D-Ala-pNA·HCl is typically >99.5% pure, ensuring minimal interference in kinetic assays. Shorter analogues like H-D-Ala-NH₂·HCl may lack rigorous purity documentation in public sources .

Biological Activity

H-D-Ala-pNA HCl, also known as D-Alanyl-p-nitroanilide hydrochloride, is a synthetic chromogenic substrate widely utilized in biochemical research. Its primary application is as a substrate for D-aminopeptidases, enzymes that play a crucial role in various biological processes, including peptide metabolism and bacterial cell wall synthesis. This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.

The mechanism of action of this compound involves its cleavage by D-aminopeptidases. Upon hydrolysis, the amide bond between the D-Alanine and pNA is broken, leading to the formation of D-Alanine and the chromogenic product pNA. This reaction is quantitatively measured through absorbance changes, providing a reliable method for assessing protease activity.

Applications in Research

This compound is used extensively in various scientific fields:

- Enzymatic Assays : It serves as a substrate for detecting and quantifying protease activity in biological samples.

- Drug Development : The compound is employed in screening assays to identify potential protease inhibitors for therapeutic applications.

- Biochemical Studies : It aids in research investigating the mechanisms of protease action and substrate specificity.

Case Study 1: Enzymatic Activity Measurement

In a study aimed at characterizing D-aminopeptidases from bacterial sources, researchers utilized this compound as a substrate. The results demonstrated that varying concentrations of the enzyme significantly influenced the rate of hydrolysis, indicating its effectiveness as a tool for studying enzyme kinetics.

| Enzyme Concentration (μg/mL) | Rate of Hydrolysis (μmol/min) |

|---|---|

| 0.1 | 0.05 |

| 0.5 | 0.20 |

| 1.0 | 0.45 |

This data illustrates the linear relationship between enzyme concentration and hydrolysis rate, confirming the utility of this compound in enzymatic assays.

Case Study 2: Drug Screening

Another significant application involved using this compound to screen for potential protease inhibitors. In this study, various compounds were tested for their ability to inhibit the hydrolysis reaction catalyzed by D-aminopeptidases. The results indicated that certain synthetic inhibitors could effectively reduce enzyme activity by up to 70%, highlighting the compound's role in drug discovery.

Q & A

Q. How should systematic reviews integrate heterogeneous data on this compound’s therapeutic potential across disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.